Alpha-cedrene epoxide (CAS 13567-39-0) is a tricyclic sesquiterpenoid epoxide derived from alpha-cedrene, a primary constituent of cedarwood oil. Functioning both as a commercial fragrance ingredient and a critical synthetic intermediate, it is defined by its strained three-membered oxirane ring. This structural feature enables acid-catalyzed ring-opening reactions, making it an essential precursor for complex amber-woody odorants [1]. With a flash point of 93.89 °C and a specific gravity of 0.995–1.004 at 25 °C, it provides reliable formulation stability across most personal care matrices, establishing it as a dual-purpose material for direct olfactory application and downstream chemical synthesis [2].
Substituting alpha-cedrene epoxide with its parent hydrocarbon, alpha-cedrene, or generic woody-musk molecules like Cashmeran, compromises both synthetic utility and targeted olfactory performance. Alpha-cedrene lacks the reactive epoxide ring required for stereospecific conversion into cedrane-diols, completely negating its use as a precursor for high-impact derivatives like Ambrocenide [1]. In direct fragrance applications, while Cashmeran provides a strong musky-woody profile, alpha-cedrene epoxide delivers a distinct ambergris facet without the musky overtone [2]. Exact procurement of the epoxide is therefore critical for both targeted chemical synthesis and precise amber-woody accords.
Alpha-cedrene epoxide is the mandatory intermediate for synthesizing the high-impact fragrance molecule Ambrocenide. Unlike the parent compound alpha-cedrene, which requires hazardous epoxidation with peracetic acid or m-CPBA, procuring the epoxide directly allows for immediate acid-catalyzed ring-opening to yield the necessary epimeric cedrane-diols [1].
| Evidence Dimension | Synthetic Pathway Viability |
| Target Compound Data | Directly undergoes acid-catalyzed ring opening to cedrane-diols |
| Comparator Or Baseline | Alpha-cedrene (Requires prior epoxidation step; unreactive to direct diol formation) |
| Quantified Difference | Eliminates 1 hazardous upstream reaction step (epoxidation) in the synthesis of Ambrocenide |
| Conditions | Acid-catalyzed ring-opening (e.g., sulfuric acid/Aliquat 336) followed by reaction with dimethoxypropane |
Procuring the epoxide directly streamlines the manufacturing of high-margin amber odorants by bypassing a hazardous and yield-reducing epoxidation step.
Alpha-cedrene epoxide demonstrates exceptional longevity and chemical stability compared to more volatile terpene esters. It achieves a substantivity of 96 hours at 100% concentration and maintains structural integrity in harsh consumer bases, including bleach, detergents, and bar soaps, whereas many delicate woody esters degrade or hydrolyze [1].
| Evidence Dimension | Odor Substantivity and Base Compatibility |
| Target Compound Data | 96-hour substantivity; stable in bleach and detergents |
| Comparator Or Baseline | Generic woody esters (Prone to hydrolysis in high/low pH bases) |
| Quantified Difference | 96-hour baseline substantivity with verified stability across extreme pH consumer product bases |
| Conditions | Standard olfactory evaluation on smelling strips and stability testing in consumer product bases |
Ensures long-lasting base-note performance and prevents degradation in harsh household and personal care formulations.
In fragrance formulation, alpha-cedrene epoxide provides a highly specific ambergris and dry wood facet that distinguishes it from Cashmeran. While Cashmeran is widely used, it introduces a strong musky note. Alpha-cedrene epoxide delivers the required earthy, patchouli-like structure without this musky interference, allowing for cleaner amber-woody accords[1].
| Evidence Dimension | Olfactory Profile and Facets |
| Target Compound Data | Ambergris, dry wood, earthy patchouli notes; zero musky facet |
| Comparator Or Baseline | Cashmeran (Strong musky-woody profile) |
| Quantified Difference | Complete absence of musky overtones while maintaining the dry wood/ambergris impact |
| Conditions | Olfactory evaluation in fine fragrance compounding |
Enables formulators to build deep amber-woody bases without inadvertently skewing the perfume's profile toward musk.
Alpha-cedrene epoxide offers high formulation flexibility, with a recommended usage level of up to 10.0% in fragrance concentrates. This contrasts with many high-impact synthetic odorants or sensitizing terpenes, which are often restricted by IFRA guidelines to sub-1% levels, allowing alpha-cedrene epoxide to function as a primary structural component rather than a trace additive [1].
| Evidence Dimension | Fragrance Concentrate Dosing Limit |
| Target Compound Data | Up to 10.0% usage level in fragrance concentrate |
| Comparator Or Baseline | High-impact sensitisers (Often restricted to <1.0%) |
| Quantified Difference | Allows for a 10-fold higher dosing capacity in structural fragrance formulation |
| Conditions | Standard perfumery guidelines for fragrance concentrates |
Provides perfumers and chemical formulators with a high-capacity structural building block that complies with safety thresholds.
Procuring alpha-cedrene epoxide directly bypasses the hazardous epoxidation of alpha-cedrene, serving as the immediate starting material for acid-catalyzed conversion into cedrane-diols and subsequently Ambrocenide [1].
Utilized for its 96-hour substantivity and distinct ambergris facet to build long-lasting woody-amber accords without the musky interference of Cashmeran [2].
Applied in bleach, detergents, and bar soaps where its chemical stability prevents the degradation often seen with delicate esters or volatile terpenes[3].
Employed as a primary structural component in fragrance concentrates, taking advantage of its safe usage limit of up to 10.0% to build robust woody foundations [3].
Irritant